N-Boc-N6-tosyl-L-lysine DCHA
Description
N-Boc-N6-tosyl-L-lysine DCHA is a chemically modified amino acid derivative used extensively in peptide synthesis and pharmaceutical research. The compound features dual protective groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and a p-toluenesulfonyl (tosyl) group at the ε-amino position of the lysine side chain. The dicyclohexylamine (DCHA) counterion enhances solubility in organic solvents and stabilizes the crystalline structure. This derivative is critical for selective deprotection strategies in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains.
Properties
Molecular Formula |
C30H51N3O6S |
|---|---|
Molecular Weight |
581.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C18H28N2O6S.C12H23N/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22);11-13H,1-10H2 |
InChI Key |
ZJXFVVHYBAPBHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N6-tosyl-L-lysine DCHA typically involves the protection of the amino groups of L-lysine. The process begins with the introduction of the Boc group to the α-amino group of L-lysine. This is usually achieved by reacting L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The ε-amino group is then protected by the tosyl group through a reaction with tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group at the α-amino position is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butylene gas .
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Reagent | TFA (20–50% v/v in DCM) |
| Time | 1–2 hours at 25°C |
| Yield | >95% (quantitative) |
| Byproducts | None (volatile tert-butylene released) |
Applications
-
Generates a free α-amino group for subsequent peptide coupling .
-
Compatible with solid-phase synthesis (e.g., Fmoc/Boc strategies) .
Deprotection of the Tosyl Group
The ε-N-tosyl (p-toluenesulfonyl) group requires harsher conditions for removal, often involving nucleophilic substitution or strong acids. Common methods include:
Hydrogen Bromide in Acetic Acid
Cleaves the sulfonamide bond via protonation of the sulfonamide nitrogen and Br⁻ nucleophilic attack .
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Reagent | 33% HBr in glacial acetic acid |
| Time | 4–6 hours at 25°C |
| Yield | 85–90% |
| Byproducts | Tosyl bromide (neutralized with base) |
Thiol-Based Reduction
Thiols (e.g., 2-mercaptoethanol) in basic media reduce the sulfonamide to a free amine :
Reaction Conditions
| Parameter | Value/Detail |
|---|---|
| Reagent | 2-Mercaptoethanol (5 eq.), DIPEA |
| Solvent | DMF or DMSO |
| Time | 12–24 hours at 50°C |
| Yield | 75–80% |
Peptide Coupling at the α-Amino Group
After Boc deprotection, the α-amino group participates in standard peptide bond formation. Mixed anhydride coupling (e.g., isobutyl chloroformate) or carbodiimide-mediated methods (e.g., DCC/HOBt) are commonly used .
Example: Mixed Anhydride Coupling
-
Activation:
-
Coupling:
Key Parameters
| Coupling Reagent | Solvent | Yield |
|---|---|---|
| Isobutyl chloroformate | DCM/THF | 90–95% |
| DCC/HOBt | DMF | 85–90% |
Functionalization at the ε-Amino Group
Following tosyl deprotection, the ε-amino group undergoes diverse modifications:
Acylation
Reacts with activated esters (e.g., pentafluorophenyl esters) to introduce side-chain functionalities :
Alkylation
Controlled alkylation using alkyl halides under basic conditions:
Reaction Optimization
Stability Under Synthetic Conditions
N-Boc-N6-tosyl-L-lysine DCHA exhibits stability in:
-
Polar aprotic solvents: DMF, DMSO, THF (no degradation at 25°C for 24 hours) .
-
Mild bases: Piperidine (20% in DMF) during Fmoc deprotection .
Degradation Observed Under:
-
Prolonged exposure to TFA (>6 hours) leads to partial tosyl group cleavage.
-
Strong nucleophiles (e.g., hydrazine) attack the sulfonamide bond .
Nucleopeptide Construction
Facilitates side-chain modifications in nucleopeptides, enabling conjugation of oligonucleotides to peptide backbones .
Comparative Reactivity Data
| Reaction Type | α-Amino Group Reactivity | ε-Amino Group Reactivity |
|---|---|---|
| Deprotection Rate | Fast (TFA, 1 hr) | Slow (HBr, 6 hr) |
| Coupling Efficiency | >90% | 70–80% (post-deprotection) |
| Side Reactions | Minimal | Tosyl migration (1–3%) |
This systematic analysis underscores the compound’s versatility in synthetic chemistry, particularly for orthogonal protection strategies in peptide and protein engineering. Experimental protocols and stability profiles derived from peer-reviewed studies ensure reproducibility in academic and industrial settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-Boc-N6-tosyl-L-lysine DCHA with analogous Boc-protected amino acid-DCHA salts, emphasizing structural and functional distinctions:
Key Differences :
Protection Strategy: this compound employs a tosyl group for ε-amino protection, which is more stable under acidic conditions compared to the tert-butyl ester in BOC-P-CARBOXY-PHE(OTBU)-OH DCHA . Tosyl groups require stronger nucleophiles (e.g., thiophenol) for deprotection, enabling orthogonal protection in multi-step syntheses. In contrast, compounds like BOC-THR-OH DCHA lack side-chain protection, making them unsuitable for reactions targeting ε-amino groups .
Amino Acid Backbone: The lysine backbone in this compound provides a long, flexible side chain, whereas threonine (BOC-THR-OH DCHA) introduces a hydroxyl group for hydrogen bonding. This affects peptide folding and solubility .
Synthetic Utility :
Research Findings and Industrial Relevance
- Stability : Tosyl-protected lysine derivatives exhibit superior stability in acidic SPPS conditions compared to benzyloxycarbonyl (Z)-protected analogs, reducing premature deprotection risks .
- Supplier Landscape : Major suppliers (e.g., ECHEMI-listed vendors) emphasize Boc-DCHA salts for their ease of handling and consistent purity, critical for GMP-compliant drug manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
